molecular formula C7H7FOS B062917 1-Fluoro-4-[(S)-methylsulfinyl]benzene CAS No. 175911-67-8

1-Fluoro-4-[(S)-methylsulfinyl]benzene

Cat. No. B062917
M. Wt: 158.2 g/mol
InChI Key: PQOHTVHAGPPTEE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-4-[(S)-methylsulfinyl]benzene is a chemical compound that is widely used in scientific research. Its unique properties make it an ideal candidate for various applications in the field of chemistry and biology.

Mechanism Of Action

The mechanism of action of 1-Fluoro-4-[(S)-methylsulfinyl]benzene involves its interaction with various enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes such as cytochrome P450 and monoamine oxidase. It also interacts with various receptors in the body such as the serotonin and dopamine receptors.

Biochemical And Physiological Effects

1-Fluoro-4-[(S)-methylsulfinyl]benzene has various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. It also has antimicrobial activity against various bacteria and fungi. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Fluoro-4-[(S)-methylsulfinyl]benzene in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one limitation is its high cost compared to other reagents.

Future Directions

There are several future directions for the use of 1-Fluoro-4-[(S)-methylsulfinyl]benzene in scientific research. One direction is the development of new drugs and pharmaceuticals using this compound as a starting material. Another direction is the study of its interactions with various enzymes and receptors in the body to better understand its mechanism of action. Additionally, it may be useful in the development of new materials and polymers with unique properties.
Conclusion
In conclusion, 1-Fluoro-4-[(S)-methylsulfinyl]benzene is a versatile compound with various applications in scientific research. Its unique properties make it an ideal candidate for various applications in the field of chemistry and biology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-Fluoro-4-[(S)-methylsulfinyl]benzene have been discussed in this paper.

Synthesis Methods

The synthesis of 1-Fluoro-4-[(S)-methylsulfinyl]benzene involves the reaction of 1-fluoro-4-nitrobenzene with methylsulfinyl anion. The reaction takes place in the presence of a catalyst such as palladium on carbon. The product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-Fluoro-4-[(S)-methylsulfinyl]benzene has various applications in scientific research. It is commonly used as a reagent in organic synthesis reactions. It is also used as a starting material for the synthesis of other compounds such as chiral sulfoxides and sulfones. Additionally, it is used in the development of new drugs and pharmaceuticals.

properties

CAS RN

175911-67-8

Product Name

1-Fluoro-4-[(S)-methylsulfinyl]benzene

Molecular Formula

C7H7FOS

Molecular Weight

158.2 g/mol

IUPAC Name

1-fluoro-4-[(S)-methylsulfinyl]benzene

InChI

InChI=1S/C7H7FOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3/t10-/m0/s1

InChI Key

PQOHTVHAGPPTEE-JTQLQIEISA-N

Isomeric SMILES

C[S@](=O)C1=CC=C(C=C1)F

SMILES

CS(=O)C1=CC=C(C=C1)F

Canonical SMILES

CS(=O)C1=CC=C(C=C1)F

synonyms

Benzene, 1-fluoro-4-[(S)-methylsulfinyl]- (9CI)

Origin of Product

United States

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